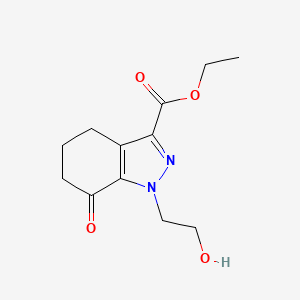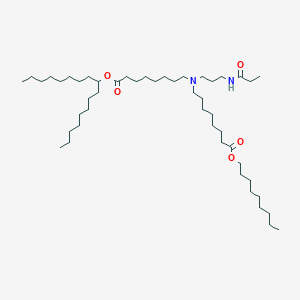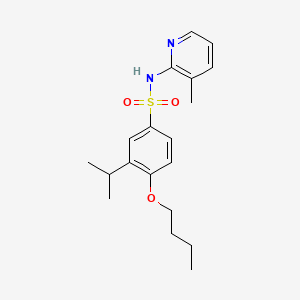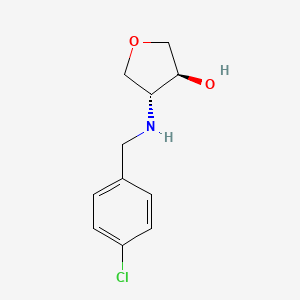![molecular formula C18H22N2O5S B13367668 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide group attached to a sulfonylamino moiety, which is further substituted with diethoxy and methyl groups on the phenyl ring
Métodos De Preparación
The synthesis of 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 2-aminobenzamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The sulfonyl chloride is reacted with the amine group of 2-aminobenzamide to form the desired sulfonylamino benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the sulfonyl group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide can be compared with other similar compounds, such as:
2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzamide: This compound has methoxy groups instead of diethoxy groups, which may result in different chemical and biological properties.
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid: The presence of a carboxylic acid group instead of a benzamide group can significantly alter the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C18H22N2O5S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-[(2,5-diethoxy-4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H22N2O5S/c1-4-24-15-11-17(16(25-5-2)10-12(15)3)26(22,23)20-14-9-7-6-8-13(14)18(19)21/h6-11,20H,4-5H2,1-3H3,(H2,19,21) |
Clave InChI |
CJANISWNVKBHKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)
![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)

![6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367663.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)

![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)
